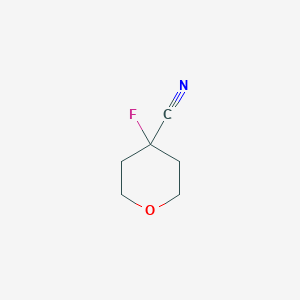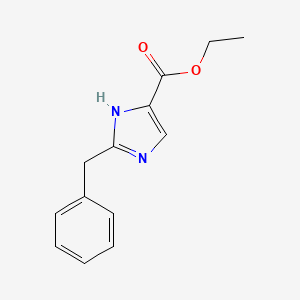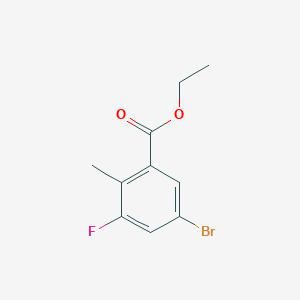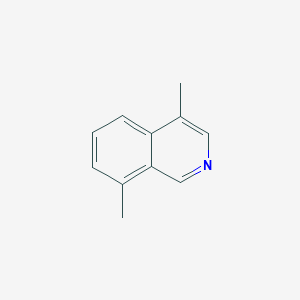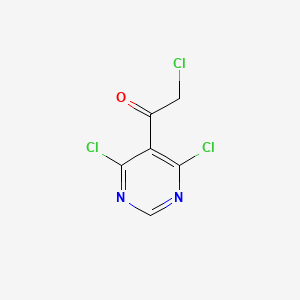
2-Chloro-1-(4,6-dichloropyrimidin-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(4,6-dichloropyrimidin-5-yl)ethanone is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are found in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4,6-dichloropyrimidin-5-yl)ethanone typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 4,6-dichloropyrimidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process typically includes steps such as chlorination, purification, and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(4,6-dichloropyrimidin-5-yl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines with various functional groups.
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Applications De Recherche Scientifique
2-Chloro-1-(4,6-dichloropyrimidin-5-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antiviral and anticancer properties.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(4,6-dichloropyrimidin-5-yl)ethanone involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects such as antiviral or anticancer activity. The compound may also interact with cellular pathways involved in DNA replication and repair, further contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of 2-Chloro-1-(4,6-dichloropyrimidin-5-yl)ethanone.
2-Chloro-4,6-dimethoxypyrimidine: Another pyrimidine derivative with similar reactivity.
2,4-Dichloropyrimidine: A compound with similar substitution patterns but different reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C6H3Cl3N2O |
|---|---|
Poids moléculaire |
225.5 g/mol |
Nom IUPAC |
2-chloro-1-(4,6-dichloropyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C6H3Cl3N2O/c7-1-3(12)4-5(8)10-2-11-6(4)9/h2H,1H2 |
Clé InChI |
PAHFGAWACZGXFN-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(C(=N1)Cl)C(=O)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


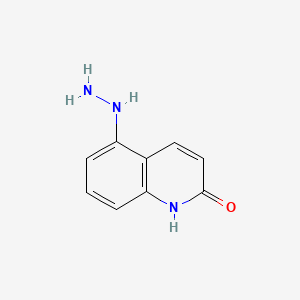
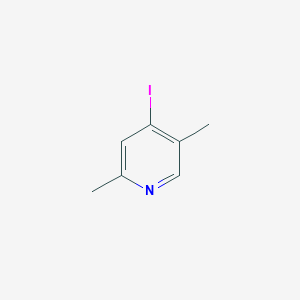
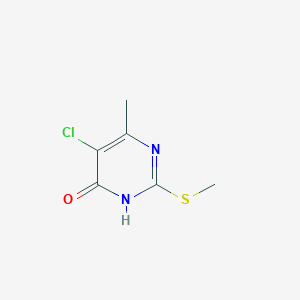
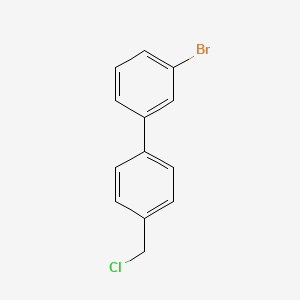
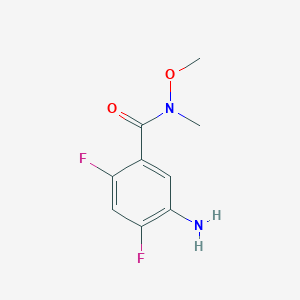
![2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B12968784.png)
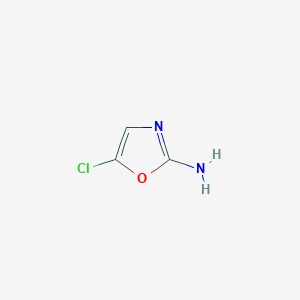
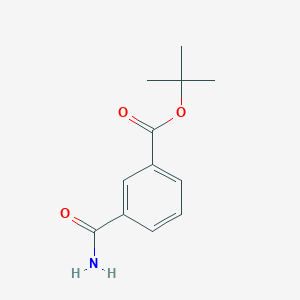
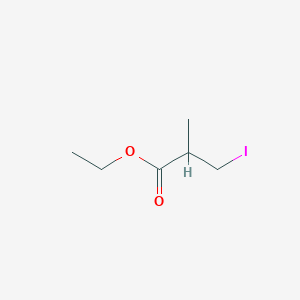
![6,7,8,9-Tetrahydro-5H-dibenzo[b,i][1,6]oxazecine](/img/structure/B12968811.png)
